3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
CAS No.: 543693-46-5
Cat. No.: VC15005756
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543693-46-5 |
|---|---|
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
| Standard InChI | InChI=1S/C21H22N4O4S/c1-15-13-14-22-21(23-15)25-30(27,28)19-10-6-17(7-11-19)24-20(26)12-5-16-3-8-18(29-2)9-4-16/h3-4,6-11,13-14H,5,12H2,1-2H3,(H,24,26)(H,22,23,25) |
| Standard InChI Key | NMHRFRJFQNEYAF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Introduction
Molecular Composition:
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IUPAC Name: 3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide
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Molecular Formula: C20H22N4O4S
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Key Functional Groups:
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Methoxy group (-OCH₃) on the phenyl ring
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Sulfonamide group (-SO₂NH-) attached to a pyrimidine moiety
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Propanamide backbone
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This molecule is characterized by a combination of aromatic and heterocyclic systems, which contribute to its chemical stability and potential biological activity.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Formation of the Sulfonamide Group:
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A reaction between a sulfonyl chloride derivative and an amine (e.g., 4-methylpyrimidin-2-amine) under basic conditions.
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This step introduces the sulfonamide functionality, which is crucial for biological activity.
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Amide Bond Formation:
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Coupling of the sulfonamide derivative with 3-(4-methoxyphenyl)propanoic acid or its activated ester (e.g., acid chloride or anhydride) using coupling agents like EDCI or DCC.
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Purification:
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The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.
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Pharmaceutical Relevance:
Sulfonamide derivatives are widely studied for their pharmacological properties. Based on its structure, this compound may exhibit:
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Antimicrobial Activity: Sulfonamides are well-known as antibiotics due to their ability to inhibit bacterial dihydropteroate synthase.
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Anti-inflammatory Effects: The amide and sulfonamide groups may contribute to enzyme inhibition in inflammatory pathways.
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Anticancer Potential: Aromatic sulfonamides have been explored as inhibitors of carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells.
Hypothetical Mechanism of Action:
The compound's pyrimidine moiety suggests potential interactions with nucleotide-binding enzymes or receptors, while the sulfonamide group could mimic natural substrates in metabolic pathways.
Table: Comparative Data on Related Compounds
| Property | Compound Class | Observations |
|---|---|---|
| Antimicrobial Activity | Sulfonamides | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Properties | Pyrimidine-based Sulfonamides | Inhibition of cyclooxygenase (COX) enzymes |
| Antitumor Activity | Aromatic Sulfonamides | Inhibition of carbonic anhydrase IX in hypoxic tumor environments |
| Solubility | Sulfonamides with Methoxy Groups | Improved solubility in polar solvents |
| Stability | Amide-Sulfonamide Hybrids | Enhanced thermal and chemical stability due to resonance structures |
Experimental Studies Needed:
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Biological Assays:
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Testing for antimicrobial, anti-inflammatory, or anticancer activities.
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Mechanistic Studies:
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Investigating binding interactions with enzymes or receptors using computational docking studies.
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Toxicology Assessments:
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Evaluating cytotoxicity and pharmacokinetics to ensure safety for therapeutic use.
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Applications in Drug Development:
Given its structural features, this compound could serve as a lead molecule for designing new drugs targeting bacterial infections, inflammatory diseases, or cancer.
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